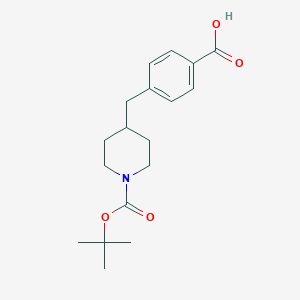

4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid

Descripción general

Descripción

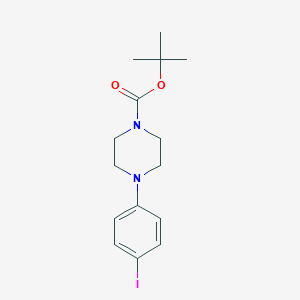

“4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid” is a chemical compound with the molecular formula C17H23NO4 . It is also known by other names such as “1-Boc-4-(4-Carboxyphenyl) Piperidine” and "4-(1-{[(2-Methyl-2-propanyl)oxy]carbonyl}-4-piperidinyl)benzoic acid" .

Synthesis Analysis

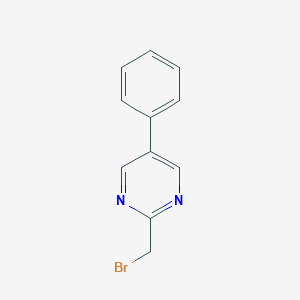

The synthesis of this compound involves the reaction of 4-bromomethyl-benzoic acid methyl ester with piperidin-4-yl-carbamic acid tert-butyl ester in the presence of potassium carbonate in acetonitrile . The reaction is stirred for 5 hours at 80°C .Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a benzoic acid group through a methyl group . The piperidine nitrogen is also attached to a tert-butoxycarbonyl (Boc) group .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 448.0±45.0 °C at 760 mmHg, and a flash point of 224.7±28.7 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its polar surface area is 67 Å2 .Aplicaciones Científicas De Investigación

Targeted Protein Degradation

This compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins . The semi-flexible nature of the linker can influence the three-dimensional orientation of the degrader, potentially affecting the formation of the ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC molecule . This is crucial for the selective degradation of disease-related proteins in therapeutic applications.

Drug Discovery

In drug discovery, the compound’s role as a linker can be exploited to optimize drug-like properties . By adjusting the rigidity and length of the linker, researchers can modulate the pharmacokinetics and pharmacodynamics of the drug candidates. This optimization process is vital for enhancing the efficacy and reducing the side effects of potential new drugs.

Chemical Conjugation

The benzoic acid moiety of the compound allows for easy conjugation with other molecules, making it a valuable tool in creating chemical conjugates . These conjugates can be used for various purposes, including the development of diagnostic agents, targeted drug delivery systems, and novel materials for biomedical applications.

Synthetic Chemistry

As a building block in synthetic chemistry, this compound can be used to synthesize a wide range of piperidine derivatives . Piperidine structures are common in many pharmaceuticals, and the ability to introduce the Boc-protected amine functionality offers versatility in further synthetic modifications.

Bioconjugation Technology

The compound’s functional groups are suitable for bioconjugation, which involves attaching biomolecules to other molecules, surfaces, or materials . This application is significant in the development of biosensors, biochips, and other biotechnological devices that require the immobilization of biomolecules for detection and analytical purposes.

Material Science

In material science, the compound can be used to modify the surface properties of materials . By grafting the compound onto polymers or other substrates, researchers can create materials with enhanced biocompatibility, reduced friction, or specific binding capabilities.

Molecular Imaging

The compound can be incorporated into imaging agents to improve their specificity and targeting . This application is particularly relevant in the field of molecular imaging, where precise targeting and clear imaging are essential for accurate diagnosis and monitoring of diseases.

Biomedical Research

In biomedical research, the compound’s ability to form stable linkages with other molecules makes it a candidate for developing novel therapeutic agents . Its use in constructing multifunctional molecules can lead to advances in the treatment of complex diseases such as cancer and neurodegenerative disorders.

Propiedades

IUPAC Name |

4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-10-8-14(9-11-19)12-13-4-6-15(7-5-13)16(20)21/h4-7,14H,8-12H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZKWAQGBFLWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)

![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)

![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)

![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)